molecular formula C16H15N5O B8531441 1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B8531441
M. Wt: 293.32 g/mol
InChI Key: MEDAUGPDIHAEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features an indazole ring, a pyridine ring, and an imidazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic synthesis. A possible synthetic route might include:

    Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.

    Formation of the Pyridine Ring: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis.

    Formation of the Imidazolidinone Moiety: This can be achieved through the reaction of an appropriate amine with a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Indazol-5-yl)-3-(4-methyl-pyridin-3-yl)-imidazolidin-2-thione: Similar structure but with a thione group.

    1-(1H-Indazol-5-yl)-3-(4-methyl-pyridin-3-yl)-imidazolidin-2-amine: Similar structure but with an amine group.

Uniqueness

1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

1-(1H-indazol-5-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C16H15N5O/c1-11-4-5-17-10-15(11)21-7-6-20(16(21)22)13-2-3-14-12(8-13)9-18-19-14/h2-5,8-10H,6-7H2,1H3,(H,18,19)

InChI Key

MEDAUGPDIHAEHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC4=C(C=C3)NN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

TFA (0.096 g, 0.00084 mol) was added to solution of 1-(4-methyl-pyridin-3-yl)-3-[1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazol-5-yl]-imidazolidin-2-one (0.24 g, 0.00056 mol) in DCM (10 mL) at 0° C. The reaction mixture was stirred at room temperature overnight. The reaction was monitored by TLC (10% MeOH in CHCl3). The reaction mixture was concentrated and the concentrate was purified by preparative HPLC to afford 42 mg of the product (19.47% yield).
Name
Quantity
0.096 g
Type
reactant
Reaction Step One
Name
1-(4-methyl-pyridin-3-yl)-3-[1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazol-5-yl]-imidazolidin-2-one
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
19.47%

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